1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one
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Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one typically involves the following steps:
Formation of the 3,5-Bis(trifluoromethyl)phenyl Intermediate:
Attachment of the Dioxane Ring: The dioxane ring is introduced through a nucleophilic substitution reaction, where a suitable dioxane precursor reacts with the phenyl intermediate.
Formation of the Propanone Moiety: The final step involves the formation of the propanone group through a condensation reaction, typically using an aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-2-propanone: Lacks the dioxane ring, making it less complex.
1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one: Contains difluoromethyl groups instead of trifluoromethyl groups, affecting its reactivity and properties.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,4-dioxan-2-yl)propan-1-one: Contains a different dioxane ring structure, influencing its chemical behavior.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one is unique due to the presence of both trifluoromethyl groups and a 1,3-dioxane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6O3/c16-14(17,18)10-6-9(7-11(8-10)15(19,20)21)12(22)2-3-13-23-4-1-5-24-13/h6-8,13H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXMNUWVFLPADC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646007 |
Source
|
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-38-5 |
Source
|
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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